molecular formula C16H20F2N2O3 B2578444 5-(4,4-difluoropiperidine-1-carbonyl)-2-[(oxolan-2-yl)methoxy]pyridine CAS No. 2034388-52-6

5-(4,4-difluoropiperidine-1-carbonyl)-2-[(oxolan-2-yl)methoxy]pyridine

Cat. No.: B2578444
CAS No.: 2034388-52-6
M. Wt: 326.344
InChI Key: PJOMEGXELLMBMZ-UHFFFAOYSA-N
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Description

5-(4,4-difluoropiperidine-1-carbonyl)-2-[(oxolan-2-yl)methoxy]pyridine is a synthetic organic compound that features a pyridine ring substituted with a difluoropiperidine carbonyl group and an oxolan-2-yl methoxy group. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,4-difluoropiperidine-1-carbonyl)-2-[(oxolan-2-yl)methoxy]pyridine typically involves multi-step organic synthesis. The general steps might include:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring can be synthesized and functionalized with fluorine atoms.

    Carbonylation: The piperidine derivative is then subjected to carbonylation to introduce the carbonyl group.

    Pyridine Ring Functionalization: The pyridine ring is functionalized with the oxolan-2-yl methoxy group through nucleophilic substitution or other suitable reactions.

    Coupling Reactions: Finally, the two fragments are coupled under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the methoxy group.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.

Biology

Biologically, it might be investigated for its potential as a pharmaceutical agent, given the presence of the piperidine and pyridine rings, which are common in many bioactive molecules.

Medicine

In medicine, it could be explored for its therapeutic potential, possibly as an anti-inflammatory, analgesic, or antimicrobial agent.

Industry

Industrially, it might find applications in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes, receptors, or other proteins, modulating their activity. The difluoropiperidine moiety could enhance binding affinity or selectivity, while the pyridine ring might interact with aromatic residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4,4-difluoropiperidine-1-carbonyl)-2-methoxypyridine
  • 5-(4,4-difluoropiperidine-1-carbonyl)-2-ethoxypyridine
  • 5-(4,4-difluoropiperidine-1-carbonyl)-2-(oxolan-3-yl)methoxy]pyridine

Uniqueness

The unique combination of the difluoropiperidine carbonyl group and the oxolan-2-yl methoxy group in 5-(4,4-difluoropiperidine-1-carbonyl)-2-[(oxolan-2-yl)methoxy]pyridine might confer distinct chemical and biological properties, such as enhanced stability, solubility, or bioactivity.

Properties

IUPAC Name

(4,4-difluoropiperidin-1-yl)-[6-(oxolan-2-ylmethoxy)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F2N2O3/c17-16(18)5-7-20(8-6-16)15(21)12-3-4-14(19-10-12)23-11-13-2-1-9-22-13/h3-4,10,13H,1-2,5-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJOMEGXELLMBMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=NC=C(C=C2)C(=O)N3CCC(CC3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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